molecular formula C7H5BrN2OS B1379929 6-Bromo-2-méthylthieno[2,3-d]pyrimidin-4(1H)-one CAS No. 1159979-34-6

6-Bromo-2-méthylthieno[2,3-d]pyrimidin-4(1H)-one

Numéro de catalogue: B1379929
Numéro CAS: 1159979-34-6
Poids moléculaire: 245.1 g/mol
Clé InChI: FPURGQYERSQEGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a pyrimidinone ring fused with a thiophene ring

Applications De Recherche Scientifique

6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mécanisme D'action

Target of Action

The primary targets of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one are tyrosine kinase , AK , and Cdk4 . These enzymes play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.

Mode of Action

6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one interacts with its targets by acting as a potent and highly selective inhibitor . By binding to these enzymes, it prevents them from catalyzing their respective reactions, leading to changes in the cellular signaling pathways they regulate.

Biochemical Pathways

The inhibition of tyrosine kinase, AK, and Cdk4 affects several biochemical pathways. For instance, the inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR signaling pathway , which is involved in cell survival and growth . Similarly, the inhibition of Cdk4 can affect the cell cycle regulation , potentially leading to cell cycle arrest .

Pharmacokinetics

Similar compounds have been shown to have gooddrug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, determining how much of the drug reaches its target sites in the body.

Result of Action

The molecular and cellular effects of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one’s action depend on the specific cell type and the pathways it affects. Given its targets, the compound could potentially haveantiviral , antimicrobial , and anticancer effects . For example, by inhibiting tyrosine kinase, it could disrupt cancer cell growth and survival .

Analyse Biochimique

Biochemical Properties

6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within cells, leading to changes in cellular behavior . Additionally, 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one on cells are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell growth, proliferation, and survival . By inhibiting key components of this pathway, 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one can induce apoptosis (programmed cell death) in certain cancer cell lines, thereby demonstrating its potential as an anticancer agent . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates.

Molecular Mechanism

At the molecular level, 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly kinases involved in cell signaling pathways . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. Additionally, 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one can interact with DNA and RNA, affecting gene expression and transcriptional regulation . These molecular interactions collectively contribute to the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s efficacy and safety profile. Long-term exposure to 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one in vitro and in vivo has been associated with sustained changes in cellular behavior, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways, leading to therapeutic benefits . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where specific dosages result in significant biological responses, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with altered biological activity . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake, localization, and accumulation in target tissues, influencing its therapeutic potential . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity . The precise subcellular localization of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is essential for understanding its mechanism of action and optimizing its therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 2-methylthiophene followed by cyclization with appropriate reagents to form the thienopyrimidine core. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the sulfur and nitrogen atoms in the thienopyrimidine ring.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions may involve the use of solvents like dichloromethane, acetonitrile, and dimethylformamide, along with catalysts such as palladium, copper, and iron complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thienopyrimidines.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 6-Bromo-2-methylthieno[2,3-d]pyrimidin-2-amine
  • 7-Bromo-2-chloro-N-methylthieno[3,2-d]pyrimidin-4-amine
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl group on the thienopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound exhibits significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. Its unique structural features, including a bromine atom at the 6-position and a methyl group at the 2-position, contribute to its reactivity and interaction with various biological targets.

The molecular formula of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is C7_7H5_5BrN2_2OS. The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with potentially enhanced biological activities .

The primary targets for 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one include:

  • Tyrosine Kinase
  • AK (Akt)
  • Cyclin-dependent kinase 4 (Cdk4)

This compound acts as a potent and selective inhibitor of these kinases, which play crucial roles in cell signaling pathways such as the PI3K/AKT/mTOR pathway. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated that 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to induce apoptosis through mechanisms involving tubulin polymerization inhibition.

Case Study: Antiproliferative Effects
In vitro studies reported IC50_{50} values for 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one against different cancer cell lines:

Cell LineIC50_{50} (μM)Mechanism of Action
T47D (breast cancer)0.008Induction of apoptosis via tubulin inhibition
HeLa (cervical cancer)1.1Disruption of microtubule dynamics
L1210 (leukemia)2.8Cell cycle arrest via kinase inhibition

These findings indicate that the compound is particularly effective against breast cancer cells, demonstrating its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

In addition to its anticancer properties, 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one has been evaluated for anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.

Case Study: COX Inhibition
The compound exhibited an IC50_{50} value comparable to that of standard anti-inflammatory drugs:

CompoundIC50_{50} (μM)Target Enzyme
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one0.04COX-2
Celecoxib0.04COX-2

This suggests that the compound may serve as a dual-action agent in both cancer therapy and inflammation management .

Pharmacokinetics and Safety

Pharmacokinetic studies indicate that compounds similar to 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one generally exhibit favorable drug-like properties, including good solubility and permeability. However, it is noted as an irritant and should be handled with care in laboratory settings .

Propriétés

IUPAC Name

6-bromo-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-3-9-6(11)4-2-5(8)12-7(4)10-3/h2H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPURGQYERSQEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159979-34-6
Record name 6-bromo-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.